6-Fluoro-2-(pyridin-3-yl)quinoline-4-carboxylic acid
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Overview
Description
6-Fluoro-2-(pyridin-3-yl)quinoline-4-carboxylic acid is a useful research compound. Its molecular formula is C15H9FN2O2 and its molecular weight is 268.247. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Applications
Broad-Spectrum Antibacterial Activities : A study on fluorinated compounds related to nalidixic acid, including derivatives of quinoline-4-carboxylic acid, demonstrated high broad-spectrum antibacterial activities against both gram-positive and gram-negative bacteria, surpassing the efficacy of unfluorinated compounds and showing superior activities in comparison with some existing antibacterial agents (Stefancich et al., 1985).
Amino Acid Prodrugs for Enhanced Solubility : Research into amino acid prodrugs of quinoline derivatives has shown that these compounds, while less active in vitro, can achieve equal or increased efficacy in vivo due to improved solubility, offering potential for more effective antibacterial treatments (Sánchez et al., 1992).
Antifungal and Amylolytic Agents
- Antifungal Activity : Novel syntheses of fluorine-bearing quinoline-4-carboxylic acids have been achieved, with compounds exhibiting moderate to high activity against Aspergillus fungi, demonstrating potential applications as antifungal or amylolytic agents (Makki et al., 2012).
Agrochemical Research
- Potential Agrochemical Ingredients : The synthesis of 2,4-bis(fluoroalkyl)quinoline-3-carboxylates, derived from quinoline derivatives, has been explored for the development of ingredients with strong potential for agrochemical research, highlighting the versatility of quinoline-4-carboxylic acid derivatives in creating highly functionalized compounds for agricultural applications (Aribi et al., 2018).
Anticancer Research
- Cytotoxic Activity and DNA Fragmentation : Research on amino and fluoro-substituted quinoline-4-carboxylic acid derivatives has shown significant anticancer activity, particularly against carcinoma cell lines, with certain compounds exhibiting excellent DNA fragmentation patterns indicative of apoptosis. This suggests potential applications in the development of new anticancer agents (Bhatt et al., 2015).
Mechanism of Action
Target of Action
The primary target of 6-Fluoro-2-(pyridin-3-yl)quinoline-4-carboxylic acid is the ATPase domain of human topoisomerase II alpha (hTopoIIα) . This enzyme plays a crucial role in DNA replication and cell division, making it a key target for anticancer drugs .
Mode of Action
The compound interacts with the ATPase domain of hTopoIIα, inhibiting its function . This interaction disrupts the enzyme’s ability to untangle DNA during replication, leading to DNA damage and cell death .
Biochemical Pathways
The inhibition of hTopoIIα affects the DNA replication pathway. When the enzyme’s function is disrupted, DNA strands cannot separate properly for replication. This leads to DNA damage, triggering apoptosis, or programmed cell death .
Pharmacokinetics
The compound’s molecular weight of 26824 suggests it may have good bioavailability, as compounds with a molecular weight under 500 are generally well-absorbed.
Result of Action
The compound’s action results in significant anticancer activity. It has been found to be more potent than doxorubicin, a commonly used chemotherapy drug, against various carcinoma cell lines . The compound induces apoptosis, leading to cell death .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For example, the compound’s synthesis involves reactions in absolute ethanol media , suggesting that its stability and reactivity may be influenced by the solvent environment
Biochemical Analysis
Biochemical Properties
It has been suggested that similar compounds may induce DNA fragmentation in certain cell lines, which is a characteristic commonly associated with the apoptotic process .
Cellular Effects
6-Fluoro-2-(pyridin-3-yl)quinoline-4-carboxylic acid may have defined fragmentation patterns in MCF-7 and HEK-293 cell lines . This suggests that the compound could have specific effects on these cell types.
Properties
IUPAC Name |
6-fluoro-2-pyridin-3-ylquinoline-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9FN2O2/c16-10-3-4-13-11(6-10)12(15(19)20)7-14(18-13)9-2-1-5-17-8-9/h1-8H,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLSLIMNBBWCZJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC3=C(C=C(C=C3)F)C(=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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